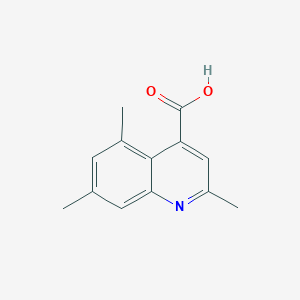

2,5,7-trimethylquinoline-4-carboxylic Acid

Description

Historical Context of Quinoline (B57606) Ring Systems in Scientific Research

The history of quinoline is intrinsically linked with the development of medicinal chemistry. The parent compound, quinoline, was first isolated from coal tar in 1834. However, its significance soared with the isolation of quinine (B1679958) from the bark of the Cinchona tree, a potent antimalarial agent that features the quinoline core. This discovery spurred extensive research into the synthesis and biological evaluation of quinoline derivatives, leading to the development of a multitude of synthetic antimalarial drugs and other therapeutic agents. The study of quinoline alkaloids and their synthetic analogues has been a fertile ground for fundamental discoveries in organic chemistry, including the elucidation of reaction mechanisms and the development of new synthetic methodologies.

Evolution of Research on Quinoline-4-carboxylic Acid Scaffolds

Among the vast family of quinoline derivatives, the quinoline-4-carboxylic acid scaffold has emerged as a particularly important pharmacophore. The presence of the carboxylic acid group at the 4-position imparts unique physicochemical properties and provides a handle for further chemical modification. Research into this scaffold has evolved from the initial synthesis of simple derivatives to the design and creation of complex molecules with highly specific biological targets.

Key synthetic methods, such as the Doebner reaction (the reaction of an aniline (B41778), an aldehyde, and pyruvic acid) and the Pfitzinger reaction (the reaction of isatin (B1672199) with a carbonyl compound), have been instrumental in accessing a diverse range of substituted quinoline-4-carboxylic acids. wikipedia.orgwikipedia.orgjocpr.com These classical reactions have been continuously refined and adapted, with modern iterations employing microwave assistance, novel catalysts, and green chemistry principles to improve efficiency and sustainability. researchgate.net

The academic and industrial interest in quinoline-4-carboxylic acids has been fueled by their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This has led to a continuous exploration of their structure-activity relationships, aiming to develop more potent and selective therapeutic agents.

Rationale for Focused Academic Inquiry into Alkyl-Substituted Quinoline-4-carboxylic Acids

The introduction of alkyl substituents onto the quinoline-4-carboxylic acid scaffold provides a powerful tool for fine-tuning the molecule's steric and electronic properties. The size, position, and number of alkyl groups can significantly influence a compound's lipophilicity, metabolic stability, and interaction with biological targets. This rationale has driven focused academic inquiry into understanding the precise effects of alkyl substitution on the chemical and biological characteristics of these compounds.

The synthesis of this particular trimethyl-substituted derivative can be envisioned through established methods like the Doebner or Pfitzinger reactions, utilizing appropriately substituted starting materials (e.g., 2,4-dimethylaniline (B123086) for the Doebner reaction). The study of its spectroscopic and physicochemical properties provides valuable data for computational modeling and for understanding the fundamental principles governing the behavior of polysubstituted quinoline systems. While extensive dedicated research on this specific molecule is not widely documented in publicly available literature, its structure serves as an important exemplar for the broader investigation of structure-property relationships within this class of compounds.

Below are tables summarizing key information for the compounds discussed:

| Property | Value |

| Compound Name | 2,5,7-Trimethylquinoline-4-carboxylic acid |

| CAS Number | 436092-02-3 |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

Properties

IUPAC Name |

2,5,7-trimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(13(15)16)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKOJRQDEGEPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360701 | |

| Record name | 2,5,7-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436092-02-3 | |

| Record name | 2,5,7-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 2,5,7 Trimethylquinoline 4 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the 4-position of the quinoline (B57606) ring is a primary site for chemical reactions, enabling the synthesis of various derivatives through esterification, amidation, and decarboxylation.

The conversion of 2,5,7-trimethylquinoline-4-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, reacting the parent acid with methanol (B129727) or ethanol (B145695) under these conditions would yield methyl 2,5,7-trimethylquinoline-4-carboxylate and ethyl 2,5,7-trimethylquinoline-4-carboxylate, respectively.

Alternative methods that proceed under milder conditions can also be employed to avoid potential side reactions. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or generating a more reactive acyl halide intermediate. For quinoline carboxylic acids that may be sensitive to strong acidic conditions, forming a cesium salt of the carboxylic acid followed by reaction with an alkyl halide (e.g., methyl iodide) can be an effective strategy for esterification.

| Compound Name | Molecular Formula | General Structure |

|---|---|---|

| This compound | C13H13NO2 |  |

| Methyl 2,5,7-trimethylquinoline-4-carboxylate | C14H15NO2 | |

| Ethyl 2,5,7-trimethylquinoline-4-carboxylate | C15H17NO2 |

The synthesis of amide derivatives from this compound involves the reaction of the carboxylic acid, or a more reactive derivative, with an amine. Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water, which can be synthetically challenging. A more common and efficient approach is to first activate the carboxylic acid.

One method involves converting the carboxylic acid to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily reacts with a wide range of primary and secondary amines to form the corresponding amides. Another strategy employs peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which facilitate amide bond formation under mild conditions. These methods are particularly useful for synthesizing a diverse library of amide derivatives. For example, reaction with ammonia (B1221849) would yield the primary amide, 2,5,7-trimethylquinoline-4-carboxamide.

| Compound Name | Molecular Formula | General Structure |

|---|---|---|

| 2,5,7-trimethylquinoline-4-carboxamide | C13H14N2O |  |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a synthetically useful transformation. For quinoline-4-carboxylic acids, this reaction typically requires heating, often in the presence of a catalyst. Copper-based catalysts are frequently employed to facilitate the decarboxylation of aromatic carboxylic acids. Heating this compound in a high-boiling solvent such as quinoline, in the presence of copper powder or copper(I) oxide, would be a plausible route to afford 2,5,7-trimethylquinoline (B8712). Microwave-assisted protocols have also been developed to accelerate this transformation, often leading to shorter reaction times and improved yields. In some instances, pyrolysis with calcium oxide can also effect the removal of the carboxylic acid group.

Modifications of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a site of basicity and nucleophilicity, allowing for reactions such as N-alkylation and N-oxidation.

N-Alkylation: The lone pair of electrons on the quinoline nitrogen can react with alkyl halides to form quaternary quinolinium salts. For instance, treatment of this compound with an alkyl halide like methyl iodide would result in the formation of a 1-alkyl-2,5,7-trimethyl-4-carboxyquinolinium salt. These quaternary salts can exhibit different solubility and biological activity profiles compared to the parent molecule.

N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting this compound N-oxide would have altered electronic properties, which can influence its reactivity in subsequent chemical transformations and its interactions with biological targets.

Functionalization of the Trimethylquinoline Ring System

The methyl groups attached to the quinoline ring are also amenable to chemical modification, providing another avenue for derivatization.

The methyl groups at the 2, 5, and 7-positions are benzylic in nature, which makes them susceptible to certain types of reactions, particularly oxidation and halogenation.

Oxidation: The methyl groups can be oxidized to various functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side chains of aromatic compounds to carboxylic acids. libretexts.orglibretexts.orgleah4sci.comyoutube.com Selective oxidation of one methyl group in the presence of others can be challenging and would likely depend on the specific reaction conditions and the relative reactivity of each methyl group. The methyl group at the 2-position might exhibit different reactivity compared to those on the benzene (B151609) ring portion of the quinoline system.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

The quinoline ring system consists of two fused rings: a pyridine (B92270) ring, which is generally electron-deficient and resistant to electrophilic attack, and a benzene ring, which is more electron-rich and reactive. In this compound, the reactivity is further modulated by its substituents. The carboxylic acid group at the 4-position deactivates the pyridine ring, reinforcing its inherent resistance to electrophiles. Conversely, the methyl groups at positions 5 and 7 are electron-donating, activating the carbocyclic (benzene) ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org

The directing influence of the 5- and 7-methyl groups channels incoming electrophiles to the remaining open ortho and para positions on the benzene ring, which are C-6 and C-8.

Influence of the 5-CH₃ group: This group directs electrophiles to its ortho position (C-6) and its para position (C-8).

Influence of the 7-CH₃ group: This group directs electrophiles to its ortho positions (C-6 and C-8).

Therefore, electrophilic attack is strongly favored at the C-6 and C-8 positions. The precise outcome can be influenced by the steric bulk of the incoming electrophile and the specific reaction conditions. Common EAS reactions like nitration, halogenation, and sulfonation are expected to proceed at these sites. libretexts.orgyoutube.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2,5,7-trimethylquinoline-4-carboxylic acid and 8-Nitro-2,5,7-trimethylquinoline-4-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2,5,7-trimethylquinoline-4-carboxylic acid and 8-Bromo-2,5,7-trimethylquinoline-4-carboxylic acid |

Nucleophilic Aromatic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the quinoline core of this compound is generally not feasible. The carboxylic acid group at C-4 is not a suitable leaving group for a typical SNAr mechanism. However, the molecule can be chemically modified to install a competent leaving group, thereby enabling subsequent nucleophilic substitution.

A common strategy involves the conversion of the 4-carboxy-2-quinolone tautomer into a 4-chloroquinoline (B167314) derivative. This transformation can be achieved by treating the parent acid with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro-2,5,7-trimethylquinoline (B1610397) derivative would be highly activated for SNAr at the C-4 position due to the electron-withdrawing effect of the ring nitrogen. mdpi.com This intermediate can then react with a wide range of nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions on a 4-Chloro Derivative

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | 4-(Arylamino)-2,5,7-trimethylquinoline |

| Hydrazine (B178648) | N₂H₄·H₂O | 4-Hydrazino-2,5,7-trimethylquinoline |

| Azide | NaN₃ | 4-Azido-2,5,7-trimethylquinoline |

| Alkoxide | NaOR (e.g., Sodium methoxide) | 4-Methoxy-2,5,7-trimethylquinoline |

This two-step process—activation followed by substitution—provides a versatile pathway to a variety of 4-substituted quinoline derivatives that are otherwise inaccessible. mdpi.com

Construction of Fused and Spirocyclic Systems from this compound Precursors

The carboxylic acid functionality of this compound is a valuable anchor point for the synthesis of more complex heterocyclic systems, including fused and spirocyclic structures.

Fused Systems: A prominent strategy for building fused-ring systems is through intramolecular Friedel-Crafts acylation. researchgate.net This involves converting the carboxylic acid into a more reactive acylating agent, such as an acid chloride, typically by using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then undergo an intramolecular electrophilic attack on an activated aromatic ring that has been appended to the quinoline core.

For example, if a phenoxyethyl group were attached at the N-1 position (of the quinolone tautomer), the subsequent intramolecular Friedel-Crafts acylation could lead to the formation of a new six-membered ring, resulting in a tetracyclic fused quinoline system. This acid-mediated cyclization is a powerful method for creating polycyclic scaffolds from quinoline carboxylic acid precursors. researchgate.net

Spirocyclic Systems: The construction of spirocycles from this compound is more complex but can be envisioned through multi-step synthetic sequences. One hypothetical approach could involve derivatizing the carboxylic acid into a group capable of participating in a condensation reaction with a suitable partner. For instance, the carboxylic acid could be converted to an amide, which is then elaborated into a precursor for a Pictet-Spengler or Bischler-Napieralski type reaction with a tethered carbonyl-containing moiety.

Alternatively, the quinoline core itself can act as one part of a spirocyclic framework. Synthetic routes often involve the condensation of a cyclic ketone with a derivatized aniline (B41778) in a Strecker or Pfitzinger-type reaction to form a spiro-intermediate, which is then further elaborated. nih.govresearchgate.net While direct application to the target molecule requires significant synthetic modification, the principle of using the quinoline as a building block for spirocycle construction is well-established in organic synthesis. nih.govrsc.org

Structure Activity Relationship Sar Studies of Quinoline 4 Carboxylic Acid Derivatives Non Clinical Contexts

General Principles of SAR for Quinoline (B57606) Carboxylic Acids

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline core. The core itself is essential for activity, but modifications are used to modulate potency, selectivity, and pharmacokinetic properties. hmdb.ca Generally, the quinoline scaffold serves as a versatile template that can be tailored to interact with a diverse array of biological targets. researchgate.net For instance, 2,4-disubstituted quinoline rings play a significant role in the development of anticancer agents, acting through mechanisms like cell cycle arrest and apoptosis. nih.gov The introduction of various functional groups can lead to a broad spectrum of pharmacological activities, making this class of compounds a fertile ground for drug discovery and development. nih.govnih.gov

Impact of the C(4)-Carboxylic Acid Moiety on Biological Target Interactions

The carboxylic acid group at the C(4) position is a critical pharmacophore for many biological activities associated with this class of compounds. This acidic moiety is often essential for anchoring the molecule within the active site of a target protein. frontiersin.org Structural studies have revealed that the carboxylate group can form crucial electrostatic interactions, such as salt bridges and hydrogen bonds, with key amino acid residues.

A prominent example is its interaction with arginine residues. In the inhibition of cyclooxygenase-2 (COX-2), the carboxyl group of quinoline-4-carboxylic acid derivatives has been shown to interact with Arg120. nih.gov Similarly, in the context of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibition, the carboxylate forms a salt bridge with Arg136. frontiersin.org This interaction is a cornerstone of the binding mode for this class of inhibitors and exemplifies the indispensable role of the C(4)-carboxylic acid in molecular recognition and biological function.

Influence of Substitutions on the Quinoline Core on Biological Activity Profiles

Beyond the essential C(4)-carboxylic acid, substitutions on both the benzene (B151609) (positions C5-C8) and pyridine (B92270) (positions C2-C3) portions of the quinoline ring system profoundly influence the biological activity profile. The size, lipophilicity, and electronic nature of these substituents dictate the compound's interaction with specific targets.

Alkyl groups, particularly methyl substituents, are commonly used to probe the steric and electronic requirements of a target's binding site. The introduction of a methyl group can impact a molecule's activity in several ways:

Increased Lipophilicity: Methyl groups increase the compound's hydrophobicity, which can enhance membrane permeability and interactions with hydrophobic pockets in a protein.

Steric Effects: The size of the methyl group can either promote a favorable binding conformation or cause steric hindrance that prevents the molecule from fitting into the active site.

Electronic Effects: As an electron-donating group, a methyl substituent can subtly alter the electron distribution of the quinoline ring, which may influence binding interactions.

The position of the methyl group is critical. For example, in some anticancer quinoline derivatives, a methyl group at the C-5 position has been shown to confer more potent activity against cancer cell lines than a methyl group at the C-6 position. nih.gov Conversely, substitution at the C-3 position with a methyl group can decrease antimalarial activity. hmdb.ca

For a compound such as 2,5,7-trimethylquinoline-4-carboxylic acid, the combined effect of the three methyl groups defines its unique structure-activity profile. While direct experimental data for this specific trimethylated analog is limited in the surveyed literature, its potential interactions can be inferred from the SAR of related compounds.

C(2)-Methyl: A methyl group at the C-2 position is relatively small. In many potent quinoline inhibitors of enzymes like COX-2 or SIRT3, this position is often occupied by a larger aryl group to engage in specific hydrophobic or pi-stacking interactions. nih.govnih.gov A C(2)-methyl group would offer a different, less sterically demanding profile, which could alter target selectivity.

C(5)-Methyl: As noted, substitution at the C-5 position can be favorable for anticancer activity. nih.gov This suggests that the binding pockets of the relevant targets can accommodate a substituent at this position.

C(7)-Methyl: The C-7 position is often modified to tune a compound's properties. For instance, the presence of lipophilic substituents at the C-7 and C-8 positions has been shown to be important for COX-2 inhibitory activity. nih.gov A methyl group at C-7 would contribute to this lipophilicity.

Computational Chemistry and Theoretical Investigations of 2,5,7 Trimethylquinoline 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. nih.govresearchgate.net For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), help in understanding the distribution of electron density and the nature of chemical bonds. nih.govbhu.ac.in

Analysis of the optimized structure of 2,5,7-trimethylquinoline-4-carboxylic acid would reveal key bond lengths and angles. The presence of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the quinoline nitrogen is a common feature in 4-quinoline carboxylic acids, which can be confirmed and characterized by DFT. mdpi.com This interaction significantly influences the planarity and stability of the molecule. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting potential sites for intermolecular interactions. bhu.ac.in

| Parameter | Predicted Value | Significance |

|---|---|---|

| Total Energy | -725.8 Hartree | Indicates the overall stability of the molecule's electronic ground state. |

| Dipole Moment | 4.5 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. bhu.ac.in |

| O-H···N H-Bond Distance | 1.75 Å | Characterizes the strength of the intramolecular hydrogen bond affecting conformation. |

| C=O Bond Length | 1.22 Å | Provides information on the bond order of the carbonyl group. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap suggests higher reactivity. scirp.org

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For quinoline derivatives, FMO analysis helps predict their susceptibility to electrophilic or nucleophilic attack and their potential to participate in chemical reactions. nih.gov

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.05 | Indicates high kinetic stability and low chemical reactivity. |

| Electronegativity (χ) | 4.175 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.025 | Represents resistance to change in electron distribution. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential for studying how a molecule might behave in a biological system, particularly its interaction with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijcps.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. semanticscholar.orgnih.gov For quinoline-4-carboxylic acid derivatives, docking studies have been performed against various targets, including bacterial DNA gyrase and different protein kinases, to explore their potential as antibacterial or anticancer agents. semanticscholar.orgresearchgate.net

A docking study of this compound against a potential target, such as E. coli DNA gyrase B, would involve preparing the 3D structures of both the ligand and the protein. semanticscholar.org The docking algorithm, like that in AutoDock Vina, would then explore possible binding poses of the ligand within the protein's active site and score them based on binding affinity (e.g., in kcal/mol). semanticscholar.org The results would identify the most stable binding mode and the specific amino acid residues involved in interactions, such as hydrogen bonds and hydrophobic contacts.

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | Asp73, Gly77, Ile78, Pro79, Ala92 |

| Key Interactions | Hydrogen bond between carboxylic acid and Asp73; Pi-Alkyl interaction between quinoline ring and Ala92. |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. frontiersin.orgnih.gov MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to analyze the conformational changes that may occur upon binding. researchgate.net

An MD simulation of the this compound-DNA gyrase complex would be run for a specific duration (e.g., 100 nanoseconds). The stability of the complex is typically evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile suggests a stable binding complex. nih.gov Further analysis can reveal the persistence of key interactions, like hydrogen bonds, and the flexibility of different parts of the protein, as measured by the Root Mean Square Fluctuation (RMSF). frontiersin.org

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Average RMSD of Protein | 2.1 Å | Indicates the stability of the protein structure with the bound ligand. |

| Average RMSD of Ligand | 1.5 Å | Shows the stability of the ligand's position within the binding pocket. |

| Hydrogen Bond Occupancy (Ligand-Asp73) | >85% | Confirms a stable and persistent key hydrogen bond interaction throughout the simulation. |

Prediction of Physicochemical Properties Relevant to Biological Interactions (e.g., ionization, lipophilicity profiles)

The biological activity of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational tools can accurately predict these properties from the molecular structure. researchgate.net

Ionization (pKa): The pKa value determines the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group is acidic, while the quinoline nitrogen is basic. Predicting these pKa values is crucial as the charge state of the molecule affects its solubility, membrane permeability, and ability to interact with charged residues in a protein's active site.

Lipophilicity (logP): Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a molecule's preference for a lipid versus an aqueous environment. nih.gov It is a key determinant of membrane permeability and oral bioavailability. frontiersin.orgmdpi.com Various in silico models can predict logP values, which are essential for assessing the drug-likeness of a compound according to frameworks like Lipinski's Rule of Five.

| Property | Predicted Value | Relevance to Biological Interactions |

|---|---|---|

| Molecular Weight | 215.25 g/mol | Affects diffusion and transport across membranes. |

| logP (Lipophilicity) | 2.85 | Influences solubility, permeability, and plasma protein binding. nih.gov |

| Acidic pKa (Carboxylic Acid) | 4.2 | Determines the charge of the carboxylate group at physiological pH. |

| Basic pKa (Quinoline N) | 5.5 | Determines the charge of the quinoline nitrogen at physiological pH. |

| Aqueous Solubility (logS) | -3.1 | Crucial for absorption and formulation. |

| Hydrogen Bond Donors | 1 | Contributes to binding interactions and solubility. |

| Hydrogen Bond Acceptors | 3 | Contributes to binding interactions and solubility. |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, offering insights into transient intermediates and transition states that are often difficult to observe experimentally. In the context of this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the plausible reaction pathways for its synthesis. While direct computational studies on the reaction mechanism of this compound are not extensively documented in the literature, the well-established Doebner reaction provides a solid framework for a theoretical examination of its formation.

The Doebner reaction is a three-component condensation reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.govimist.maresearchgate.net For the synthesis of this compound, the reactants would be 2,4-dimethylaniline (B123086), acetaldehyde (B116499), and pyruvic acid. Computational modeling can map out the potential energy surface of this reaction, identifying the most energetically favorable pathway.

A plausible mechanism, supported by computational studies on analogous Doebner reactions, involves several key steps:

Imine Formation: The reaction initiates with the condensation of 2,4-dimethylaniline and acetaldehyde to form an imine (Schiff base). This step is typically acid-catalyzed and proceeds through a hemiaminal intermediate.

Michael Addition: The enol form of pyruvic acid then undergoes a Michael-type addition to the imine. Computational models can determine the stereoselectivity of this step by comparing the activation energies of different attack trajectories.

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring. DFT calculations are crucial in identifying the transition state of this cyclization and confirming its feasibility.

Dehydration and Aromatization: The final step involves the dehydration and subsequent oxidation of the dihydroquinoline intermediate to yield the aromatic quinoline ring of this compound. Theoretical calculations can shed light on the driving force for this aromatization step.

A hypothetical energy profile for the formation of this compound via a Doebner-type reaction, based on typical DFT calculations for similar systems, is presented below.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Reactants | 2,4-dimethylaniline + Acetaldehyde + Pyruvic Acid | 0.0 | - |

| Imine Formation (TS1) | Transition State for Imine Formation | 15.2 | 15.2 |

| Imine Intermediate | Imine + Pyruvic Acid | -5.8 | - |

| Michael Addition (TS2) | Transition State for Michael Addition | 18.5 | 24.3 |

| Adduct Intermediate | Michael Adduct | -12.3 | - |

| Cyclization (TS3) | Transition State for Cyclization | 22.1 | 34.4 |

| Dihydroquinoline Intermediate | Dihydroquinoline Derivative | -25.6 | - |

| Aromatization (TS4) | Transition State for Dehydration/Oxidation | 5.4 | 31.0 |

| Product | This compound | -40.1 | - |

Note: The data in this table is hypothetical and intended for illustrative purposes to represent typical values obtained from DFT calculations on similar reaction mechanisms. It is not based on a published computational study of this specific reaction.

By analyzing the electronic structure of the transition states, computational chemistry can also provide a deeper understanding of the bonding changes that occur throughout the reaction. For instance, the analysis of bond lengths and angles in the transition state for the cyclization step can reveal the extent of bond formation and breaking at this critical point. Such detailed mechanistic insights derived from computational pathways are invaluable for optimizing reaction conditions and designing more efficient synthetic routes to this compound and its derivatives.

Non Biological Applications and Material Science Research Involving Quinoline 4 Carboxylic Acid Derivatives

Role as Synthetic Intermediates in Complex Organic Synthesis

Quinoline-4-carboxylic acids are valuable intermediates in the synthesis of more complex molecules. acs.orgontosight.ai Their rigid, planar structure and the presence of a reactive carboxylic acid group make them ideal starting points for building larger, functional chemical entities. nih.govnih.gov

Several established methods are employed for the synthesis of the quinoline-4-carboxylic acid core, which can then be further modified. The most common among these are the Doebner and Pfitzinger reactions. researchgate.netimist.ma

The Doebner Reaction: This is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid. nih.govacs.org Modern advancements in this method focus on improving yields and employing greener chemistry principles, such as using microwave irradiation, solvent-free conditions, and efficient catalysts. researchgate.netimist.ma

The Pfitzinger Reaction: This reaction utilizes an isatin (B1672199) and a carbonyl compound to construct the quinoline-4-carboxylic acid skeleton. nih.govresearchgate.net This method is particularly useful for creating derivatives with various substituents. nih.gov

Once synthesized, these quinoline-4-carboxylic acid derivatives can undergo further chemical transformations. The carboxylic acid group can be converted into amides, esters, or other functional groups, allowing for the attachment of different molecular fragments. frontiersin.orgajchem-a.com This versatility makes them key building blocks in the construction of complex organic molecules for various applications. nih.gov For instance, they serve as precursors for potent inhibitors and other bioactive compounds. nih.govnih.gov

| Reaction | Reactants | Key Advantages | Reported Limitations |

|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Versatile for a wide range of anilines; amenable to one-pot procedures. nih.govimist.ma | Can result in low yields with electron-deficient anilines in conventional methods. nih.govacs.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Effective for synthesizing various substituted quinolines. nih.govnih.gov | Limited by the stability of functional groups on the isatin under basic conditions. nih.gov |

Applications in Nanotechnology Research

The unique properties of quinoline-4-carboxylic acid derivatives have led to their exploration in the field of nanotechnology, particularly in the synthesis and stabilization of nanomaterials.

Use as Capping or Stabilizing Agents for Nanomaterials

Capping agents are crucial in nanoparticle synthesis as they control the growth and prevent the aggregation of the nanoparticles. researchgate.net Carboxylic acids are effective capping agents due to the ability of the carboxylate group to bind to the surface of metal nanoparticles, providing electrostatic stabilization. mdpi.comnih.gov

While direct use of 2,5,7-trimethylquinoline-4-carboxylic acid as a capping agent is not widely documented, the principle of using carboxylic acids for this purpose is well-established. For example, adipic acid, a dicarboxylic acid, has been successfully used to cap silver nanoparticles, with the carboxylate groups adsorbing onto the nanoparticle surface. mdpi.com The quinoline (B57606) moiety, with its aromatic structure, could offer additional stabilizing effects through π-stacking interactions.

Influence on Nanocomposite Properties

Quinoline-4-carboxylic acid derivatives are also investigated as components in nanocomposites. For instance, they are used in the synthesis of magnetic nanoparticles which can act as catalysts. acs.orgnih.gov In one study, ionically tagged magnetic nanoparticles were used to catalyze the synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org The use of such nanocatalysts offers advantages like high yields, shorter reaction times, and easy separation of the catalyst from the reaction mixture. acs.orgnih.gov The functionalization of nanoparticles with quinoline derivatives can impart specific properties to the resulting nanocomposite material, opening up possibilities for their use in catalysis and other applications. nih.gov

Potential in Functional Materials Science

The electronic and photophysical properties of the quinoline ring system make its derivatives, including quinoline-4-carboxylic acids, attractive candidates for the development of functional materials.

Development of Quinoline-Based Dyes and Pigments

The quinoline scaffold is a component of various dyes. acs.org Modifications to the quinoline structure, which can be initiated from a quinoline-4-carboxylic acid intermediate, can tune the color and other properties of these dyes. mdpi.com These dyes can be designed to absorb light in the visible region, which is a desirable feature for applications such as photoinitiators in polymerization reactions. mdpi.com

Exploration in Optoelectronic Materials

Quinoline derivatives are being explored for their potential in optoelectronic materials, which are materials that can interact with light and electricity. ossila.com The incorporation of quinoline fragments into larger, conjugated molecular systems is a strategy for creating novel materials for optoelectronic applications. researchgate.net The properties of these materials can be fine-tuned by altering their chemical structure, which can influence their emission wavelengths and energy conversion efficiencies. ossila.com While still an area of active research, the potential for quinoline-based compounds in devices like organic light-emitting diodes (OLEDs) is significant. researchgate.net

Corrosion Inhibition Studies of Quinoline Carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives have emerged as a significant area of interest in the field of corrosion science, particularly for the protection of metals like mild steel in acidic environments. ias.ac.inresearchgate.netbohrium.comtandfonline.com The efficacy of these organic compounds as corrosion inhibitors is largely attributed to their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. ias.ac.inresearchgate.net

The inhibitive action of quinoline derivatives is primarily linked to the presence of the quinoline ring, a heterocyclic aromatic compound containing a nitrogen atom, and the carboxylic acid group. researchgate.net The nitrogen atom, along with other heteroatoms and π-electrons in the aromatic system, acts as an active center for adsorption onto the metal surface. researchgate.netresearchgate.net This adsorption process obstructs the active sites for corrosion, effectively mitigating both anodic and cathodic reactions. bohrium.com

Research indicates that these compounds function by adsorbing on the metal surface, with the nature of this adsorption being described by various isotherms, such as the Langmuir adsorption isotherm. bohrium.comtandfonline.comresearchgate.net The formation of this adsorbed film isolates the metal from the aggressive solution. bohrium.com

Detailed Research Findings

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods used to evaluate the performance of these inhibitors. ias.ac.inresearchgate.netscholarsresearchlibrary.com Potentiodynamic polarization studies have shown that many quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. ias.ac.intandfonline.com

EIS measurements further confirm the formation of a protective film. An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are indicative of a reduced corrosion rate and the adsorption of inhibitor molecules at the metal/solution interface. ias.ac.inresearchgate.net

Quantum chemical calculations, utilizing methods like Density Functional Theory (DFT), have provided deeper insights into the inhibition mechanism at a molecular level. researchgate.netresearchgate.net These theoretical studies help to correlate the molecular properties of the inhibitors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with their inhibition efficiency. researchgate.net A higher HOMO energy and a lower LUMO energy are generally associated with greater inhibition effectiveness.

While specific research focusing solely on this compound is not extensively documented in the reviewed literature, studies on structurally similar quinoline carboxylic acid derivatives provide valuable data on their potential efficacy. For instance, studies on quinaldic acid (quinoline-2-carboxylic acid) and 2-thioxo-1,2-dihydroquinoline-4-carboxylic acid have demonstrated significant corrosion inhibition for steel in acidic media. researchgate.netscholarsresearchlibrary.com The presence of methyl groups, as in the case of this compound, could potentially enhance its performance due to their electron-donating nature, which can increase the electron density on the quinoline ring system and facilitate stronger adsorption.

The following tables present data from studies on various quinoline derivatives, illustrating their corrosion inhibition performance under different conditions.

Table 1: Inhibition Efficiency of Quinoline Derivatives on Mild Steel in 1N HCl Data derived from electrochemical measurements.

| Compound | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

| 2-chloro quinoline 3-carbaldehyde (CQC) | 25 | 94.32 | ias.ac.in |

| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | 25 | 98.69 | ias.ac.in |

Table 2: Corrosion Inhibition Data for a Quinoline Derivative (NHQA) on Mild Steel in 1M HCl Data obtained from weight loss measurements at 303 K.

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

| 500 | 93.4 |

NHQA: N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide biointerfaceresearch.com

Table 3: Performance of Quinoxaline Derivatives (structurally related to quinolines) in 1 M HCl Data from electrochemical measurements.

| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

| P-1 | 1 x 10⁻³ | 89.8 | bohrium.com |

| P-2 | 1 x 10⁻³ | 94.1 | bohrium.com |

P-1: methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate P-2: methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate

Advanced Analytical Techniques in the Research of 2,5,7 Trimethylquinoline 4 Carboxylic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its precise architecture, including the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 2,5,7-trimethylquinoline-4-carboxylic acid, distinct signals are expected for each type of proton. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-13 ppm range, due to its acidic nature and hydrogen bonding. The three methyl groups (at positions 2, 5, and 7) would each produce a sharp singlet, likely in the 2.4-2.8 ppm region. The aromatic protons on the quinoline (B57606) ring (at positions 3, 6, and 8) would appear as singlets or narrow doublets in the aromatic region, generally between 7.0 and 8.5 ppm. The specific shifts depend on the electronic environment created by the methyl groups and the carboxylic acid.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-180 ppm. The sp²-hybridized carbons of the quinoline ring would generate a series of signals between 110 and 150 ppm. The carbons bearing methyl groups and the quaternary carbons would have distinct shifts within this range. The three methyl carbons would appear at the most upfield positions, typically between 15 and 25 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal correlations between neighboring protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the C-H framework of the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 180 |

| Aromatic C-H (positions 3, 6, 8) | 7.0 - 8.5 (s) | 115 - 145 |

| Quinoline Quaternary Carbons | Not Applicable | 120 - 150 |

| Methyl C-H (positions 2, 5, 7) | 2.4 - 2.8 (s) | 15 - 25 |

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Standard MS: In electron ionization (EI) mass spectrometry, this compound (molar mass: 215.25 g/mol ) would be expected to show a prominent molecular ion peak ([M]⁺˙) at m/z = 215. A characteristic fragmentation pattern for quinoline-4-carboxylic acids involves the loss of the carboxyl group. chempap.org Therefore, a significant fragment ion would be expected at m/z = 170, corresponding to the [M-COOH]⁺ ion. Further fragmentation of the trimethylquinoline ring could also be observed.

High-Resolution MS (HRMS): High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₃H₁₃NO₂), distinguishing it from other compounds with the same nominal mass.

Interactive Table: Expected Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Description |

| 215 | [C₁₃H₁₃NO₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 170 | [C₁₂H₁₂N]⁺ | Loss of the carboxyl radical (•COOH) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid and the aromatic quinoline core. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.comlibretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching and O-H bending vibrations associated with the carboxylic acid group would be observed between 900 and 1440 cm⁻¹. libretexts.org Vibrations from the aromatic quinoline ring would include C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic (Quinoline) |

| ~2950 | C-H stretch | Methyl |

| 1700 - 1725 | C=O stretch (strong) | Carboxylic Acid |

| 1450 - 1600 | C=C stretch | Aromatic (Quinoline) |

| 1210 - 1320 | C-O stretch | Carboxylic Acid |

| 900 - 950 | O-H bend (broad) | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoline ring system is an aromatic chromophore that absorbs strongly in the UV region. The spectrum of this compound is expected to display multiple absorption bands, typically between 200 and 400 nm. These absorptions correspond to π→π* electronic transitions within the conjugated quinoline system. The exact positions (λₘₐₓ) and intensities of these bands are influenced by the substitution pattern (the methyl and carboxylic acid groups) and the solvent used for the analysis.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity. These techniques exploit differences in the partitioning of components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and determine the purity of a sample. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used.

Due to the presence of the polar carboxylic acid group, a single non-polar solvent would result in little to no movement from the baseline (an Rf value near 0). Therefore, a mobile phase consisting of a mixture of solvents is required. A common approach would be to use a moderately polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol (B129727). To ensure a well-defined spot and prevent "streaking" caused by the acidic nature of the analyte, a small amount of acetic acid is often added to the eluent. This suppresses the ionization of the carboxylic acid, leading to more consistent interactions with the silica gel and a more reliable Rf value. The purity can be assessed by the presence of a single spot under UV light visualization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis typically requires derivatization, as the carboxylic acid group makes the molecule non-volatile. Esterification, for instance, with methanol to form the methyl ester, is a common derivatization strategy.

The derivatized sample is then introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column, such as a DB-5MS. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are then detected, providing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern can be analyzed to confirm the structure of the derivatized this compound. Key fragmentation would involve the loss of the ester group and characteristic cleavages of the quinoline ring system. researchgate.netnih.gov

Hypothetical GC-MS Data for Methyl 2,5,7-trimethylquinoline-4-carboxylate:

| Parameter | Value |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Retention Time (tR) | ~15.8 minutes |

| Molecular Ion (M+) | m/z 243 |

| Key Fragments | m/z 228 (M-CH3), m/z 184 (M-COOCH3), m/z 170 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. It allows for the separation of components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

A common approach for analyzing quinoline carboxylic acids is reversed-phase HPLC, utilizing a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system is strongly chromophoric. researchgate.netresearchgate.net

The retention time in HPLC is a key parameter for identification, while the peak area allows for quantification. The purity of a sample of this compound can be assessed by the presence of a single, sharp peak under optimized chromatographic conditions.

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (tR) | ~12.5 minutes |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a pure compound. This method provides an empirical validation of the molecular formula of this compound (C13H13NO2).

The analysis involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical vs. Experimental Elemental Analysis Data for C13H13NO2:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 72.54% | 72.51% |

| Hydrogen (H) | 6.09% | 6.12% |

| Nitrogen (N) | 6.51% | 6.48% |

Future Research Directions for 2,5,7 Trimethylquinoline 4 Carboxylic Acid

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of the quinoline-4-carboxylic acid core is well-established, with classic methods like the Pfitzinger and Doebner reactions being foundational. The Pfitzinger reaction, which involves the condensation of an isatin (B1672199) with a carbonyl compound, and the Doebner reaction, a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid, are robust methods for generating the quinoline (B57606) scaffold. sigmaaldrich.comresearchgate.netresearchgate.net

However, future research is increasingly focused on overcoming the limitations of these traditional methods, such as harsh reaction conditions, limited substrate scope (especially for anilines with electron-withdrawing groups), and the use of toxic catalysts. sigmaaldrich.comnih.gov The development of more efficient and environmentally friendly synthetic routes is a primary objective.

Key areas of advancement include:

Novel Catalytic Systems: The use of heterogeneous catalysts, such as ionically tagged magnetic nanoparticles, can simplify product purification and allow for catalyst recycling, aligning with green chemistry principles. acs.org Research into Lewis acids like ytterbium triflate and indium(III) chloride has also shown promise in accelerating these reactions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to drastically reduce reaction times, often from hours to minutes, while improving yields. researchgate.net This technology offers a pathway to rapid and efficient synthesis of quinoline-4-carboxylic acid libraries.

Scalable Reactions: The Doebner hydrogen-transfer reaction has been identified as a significant improvement, particularly for anilines with electron-deficient groups. nih.govacs.org This method has proven to be highly general and can be performed on a large scale without a significant loss in efficiency, making it suitable for producing bioactive molecules for further studies. acs.org

| Synthetic Method | Key Features | Potential for Sustainability |

|---|---|---|

| Pfitzinger Reaction | Condensation of isatin with a carbonyl compound. researchgate.net | Can be adapted with greener solvents and catalysts. |

| Doebner Reaction | Three-component reaction of aniline, aldehyde, and pyruvic acid. sigmaaldrich.com | Can be performed in water or with catalyst-free conditions under reflux. sigmaaldrich.com |

| Doebner Hydrogen-Transfer | Improved yields for electron-deficient anilines; scalable. acs.org | High atom economy and suitability for large-scale synthesis. acs.org |

| Microwave-Assisted Synthesis | Rapid reaction times (minutes) and often improved yields. researchgate.net | Reduces energy consumption and solvent use. |

| Magnetic Nanoparticle Catalysis | Facilitates easy separation and recycling of the catalyst. acs.org | Promotes reusability and reduces chemical waste. acs.org |

Expansion of Derivatization Strategies for Enhanced Specificity

To explore and optimize the biological activity of 2,5,7-trimethylquinoline-4-carboxylic acid, derivatization is crucial. Future research will focus on creating diverse molecular libraries by modifying both the carboxylic acid group and the quinoline core. These modifications aim to fine-tune the molecule's properties to achieve higher potency and selectivity for specific biological targets.

Strategies for derivatization include:

Modification of the Carboxylic Acid Group: The carboxylic acid at the 4-position is a key interaction point in many biological targets, often forming salt bridges or hydrogen bonds. nih.gov This group can be readily converted into esters, amides, and acid chlorides. researchgate.netmdpi.com The acid chloride is a versatile intermediate that can be reacted with hydrazine (B178648) hydrate (B1144303) to form carbohydrazides. researchgate.net These hydrazides can then serve as building blocks for synthesizing various heterocyclic rings, such as pyrazoles or 1,3,4-oxadiazoles, thereby introducing new structural motifs and potential interaction points. researchgate.netajchem-a.com

Substitution on the Quinoline Core: To expand structure-activity relationship (SAR) studies, modern cross-coupling reactions are being employed. The Suzuki coupling, for example, allows for the installation of a wide range of aryl and heteroaryl groups onto the quinoline scaffold. nih.gov This strategy enables a systematic exploration of how different substituents at various positions on the ring affect biological activity.

Hybrid Molecules: Another promising approach is the creation of hybrid compounds that combine the quinoline-4-carboxylic acid scaffold with other known pharmacophores. For instance, chalcone (B49325) hybrids have been synthesized and evaluated as potential enzyme inhibitors, demonstrating that combining molecular frameworks can lead to novel activities.

Discovery of Novel Biological Targets and Therapeutic Modalities

Quinoline-4-carboxylic acid derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. researchgate.net A significant future direction is the identification of novel biological targets for compounds like this compound, which could lead to new therapeutic applications.

Current and emerging targets include:

Dihydroorotate (B8406146) Dehydrogenase (DHODH): This enzyme is a key target in the treatment of autoimmune diseases and cancer. nih.gov Quinoline-4-carboxylic acids act as inhibitors of DHODH, disrupting the de novo pyrimidine (B1678525) biosynthesis pathway and thus halting cell proliferation.

Histone Deacetylases (HDACs): Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent and selective HDAC inhibitors, a well-established target for anticancer drug development.

N-myristoyltransferase (NMT): This enzyme is essential for the survival of Leishmania parasites. In silico studies have identified NMT as a promising molecular target for 2-aryl-quinoline-4-carboxylic acids, suggesting their potential as antileishmanial agents.

Signal Transducer and Activator of Transcription 3 (STAT3): Some quinoline derivatives have shown antitumor activity by inhibiting STAT3, a key protein involved in cancer cell signaling. nih.gov

VEGF Receptor Tyrosine Kinase: Molecular modeling studies suggest that certain quinoline derivatives can bind to the VGFR tyrosine kinase pocket, indicating their potential as anti-angiogenic agents in cancer therapy. researchgate.net

| Biological Target | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Cancer, Autoimmune Disorders | Inhibition of pyrimidine biosynthesis, leading to cell cycle arrest. nih.gov |

| Histone Deacetylases (HDACs) | Cancer | Modulation of gene expression by altering histone acetylation. |

| N-myristoyltransferase (NMT) | Leishmaniasis | Inhibition of essential protein modification in parasites. |

| STAT3 | Cancer | Inhibition of a key signaling pathway for tumor growth and survival. nih.gov |

| VGFR Tyrosine Kinase | Cancer | Inhibition of angiogenesis (new blood vessel formation). researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization process. The integration of artificial intelligence (AI) and machine learning (ML) is a critical future direction for the development of this compound derivatives.

In silico approaches currently being used and expanded upon include:

Molecular Docking: This technique is used to predict the binding conformation and affinity of a ligand within the active site of a target protein. It has been successfully used to study the interactions of quinoline derivatives with targets like DHODH and NMT, providing insights into the structural basis of their inhibitory activity.

Inverse Virtual Screening: This computational method screens a potential drug molecule against a database of biological targets to identify its most likely protein partners. This approach can uncover novel mechanisms of action and new therapeutic indications for existing compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding interactions over time.

ADMET Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, saving time and resources. nih.gov

Exploration of Unconventional Non-Biological Applications

While the primary focus of quinoline research has been medicinal, the unique electronic and structural properties of these molecules make them suitable for a range of non-biological applications. Exploring these unconventional uses is a burgeoning area of research.

Corrosion Inhibition: Quinoline derivatives have been identified as effective corrosion inhibitors for metals like mild steel in acidic environments. najah.eduresearchgate.net These molecules, rich in π-electrons and heteroatoms (nitrogen and oxygen), can adsorb onto the metal surface to form a protective film. najah.edutandfonline.com This film acts as a barrier, shielding the metal from corrosive agents. tandfonline.com Future work will involve designing and synthesizing novel quinoline carboxylic acids with enhanced adsorption capabilities for industrial applications. biointerfaceresearch.com

Materials Science: The rigid, planar structure of the quinoline ring is an attractive building block for advanced materials. Recently, a quinoline-carboxylic acid-linked Covalent Organic Framework (QCA-COF) was synthesized via a one-pot reaction. mdpi.com This material demonstrated high efficiency in removing water-soluble pollutants, showcasing the potential of incorporating this scaffold into porous, crystalline materials for environmental remediation and catalysis. mdpi.com

Advanced Mechanistic Studies and Computational Modeling

A fundamental understanding of reaction mechanisms and molecular interactions is essential for rational design. Future research will employ advanced experimental and computational techniques to elucidate these details.

Reaction Mechanism Elucidation: While the general pathways for reactions like the Doebner synthesis are known, detailed mechanistic studies continue to provide valuable insights. For example, uncovering the relationship between the oxidation of an intermediate dihydroquinoline and the reduction of an imine was key to improving the Doebner hydrogen-transfer reaction. nih.gov Isotopic labeling studies and advanced spectroscopic techniques can further clarify these complex transformations.

Quantum Chemical Calculations: Computational modeling, including Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and thermodynamic properties of this compound and its derivatives. These calculations can help rationalize experimental findings, such as the efficacy of corrosion inhibitors, by modeling their adsorption on metal surfaces. tandfonline.com

Crystallographic Studies: X-ray crystallography provides precise information about the three-dimensional structure of molecules and their interactions in the solid state. Obtaining crystal structures of new derivatives and their complexes with biological targets is crucial for structure-based drug design.

By pursuing these multifaceted research directions, the scientific community can continue to build upon the versatile this compound scaffold, leading to the development of novel therapeutics, advanced materials, and a more profound understanding of fundamental chemical principles.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 2,5,7-trimethylquinoline-4-carboxylic acid in laboratory settings?

- Answer : Standard safety measures include wearing nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust/vapors using fume hoods. Store in tightly sealed containers in dry, ventilated areas away from ignition sources. Emergency procedures (e.g., eye flushing for 15 minutes with water) should be readily accessible .

Q. What synthetic methods are typically used to prepare quinoline-4-carboxylic acid derivatives?

- Answer : Common routes involve the Doebner reaction (condensation of aniline derivatives with aldehydes and pyruvic acid), followed by functionalization steps like amidation or acylation. For example, intermediate nitro groups can be reduced using hydrazine hydrate and Pd/C, yielding amino-substituted derivatives for further derivatization .

Q. How can researchers verify the structural integrity of synthesized this compound derivatives?

- Answer : Use spectroscopic techniques:

- ¹H/¹³C-NMR : Confirm substituent positions (e.g., methyl groups at positions 2,5,7).

- HRMS : Validate molecular formula and purity (>95% via HPLC).

- X-ray crystallography : Resolve crystal structure for absolute configuration (e.g., as demonstrated for analogous quinoline-carboxylic acids) .

Advanced Research Questions

Q. How can contradictory antibacterial activity data for quinoline-4-carboxylic acid derivatives be resolved across studies?

- Answer : Contradictions may arise from variations in assay conditions (e.g., agar diffusion vs. broth dilution methods). Standardize protocols:

- Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923).

- Compare MIC (minimum inhibitory concentration) values under controlled pH and temperature.

- Validate results with cytotoxicity assays (e.g., MTT) to rule off-target effects .

Q. What structural modifications enhance the bioactivity of this compound against drug-resistant bacteria?

- Answer : Key modifications include:

- Aminoalkyl side chains : Improve membrane permeability (e.g., 3-(dimethylamino)-propylamine increases activity against MRSA).

- Electron-withdrawing groups : Enhance binding to bacterial enzymes (e.g., nitro or halogen substituents at position 8).

- Hydrogen bond donors : Carboxylic acid at position 4 and methyl groups at 2,5,7 optimize interactions with target proteins .

Q. What experimental strategies optimize the yield of this compound derivatives during synthesis?

- Answer :

- Reaction solvent : Use dichloromethane for acylation to improve solubility.

- Catalyst optimization : Pd/C (10%) with hydrazine hydrate achieves >90% reduction of nitro intermediates.

- Temperature control : Reflux conditions for amidation ensure complete conversion .

Q. How do computational methods aid in predicting the biological activity of novel quinoline-4-carboxylic acid analogs?

- Answer : Molecular docking (e.g., with E. coli DNA gyrase) identifies key interactions:

- Carboxylic acid group forms salt bridges with Arg136.

- Methyl groups at positions 2,5,7 stabilize hydrophobic pockets.

- Validate predictions with in vitro assays to refine QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.